2'-Deoxyguanosine-[1-13C] Monohydrate
Overview
Description
2’-Deoxyguanosine-[1-13C] Monohydrate is a labeled nucleoside analog where the carbon at the first position of the guanine base is replaced with the carbon-13 isotope. This compound is a derivative of 2’-deoxyguanosine, a naturally occurring nucleoside found in DNA. The incorporation of the carbon-13 isotope makes it useful for various scientific studies, particularly in the fields of biochemistry and molecular biology.
Mechanism of Action
Target of Action
The primary target of 2’-Deoxyguanosine-[1-13C] Monohydrate is the DNA molecule . It is a purine nucleoside, and it plays a crucial role in the synthesis of DNA .
Mode of Action
2’-Deoxyguanosine-[1-13C] Monohydrate interacts with its target, DNA, by being incorporated into the DNA molecule during the replication process . It is sequentially phosphorylated by kinases to form deoxyguanosine triphosphate (dGTP), which is used by DNA polymerases and reverse transcriptases to synthesize DNA .
Biochemical Pathways
The compound affects the DNA synthesis pathway. It is converted into dGTP, which is then incorporated into the growing DNA chain during replication . This process is crucial for cell division and the propagation of genetic information.
Pharmacokinetics
It is likely metabolized by kinases to form dGTP, and it may be excreted in the urine .
Result of Action
The incorporation of 2’-Deoxyguanosine-[1-13C] Monohydrate into DNA results in the propagation of genetic information during cell division . It is crucial for the growth and development of all organisms.
Action Environment
The action of 2’-Deoxyguanosine-[1-13C] Monohydrate is influenced by various environmental factors. For instance, the presence of kinases and other enzymes necessary for its conversion into dGTP is crucial for its action . Additionally, factors that affect DNA replication, such as cell cycle phase and DNA damage, can also influence the compound’s efficacy .
Biochemical Analysis
Biochemical Properties
2’-Deoxyguanosine-[1-13C] Monohydrate plays a crucial role in biochemical reactions, particularly in the synthesis of DNA. It is a purine nucleoside that, upon sequential phosphorylation by kinases, forms deoxyguanosine triphosphate (dGTP). This dGTP is then utilized by DNA polymerases and reverse transcriptases to synthesize DNA strands . The compound interacts with several enzymes and proteins, including DNA polymerases, kinases, and reverse transcriptases. These interactions are essential for the incorporation of 2’-Deoxyguanosine-[1-13C] Monohydrate into DNA, allowing for the study of DNA synthesis and repair mechanisms .
Cellular Effects
2’-Deoxyguanosine-[1-13C] Monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the synthesis of DNA by providing a labeled nucleotide that can be incorporated into newly synthesized DNA strands. This incorporation allows researchers to track DNA replication and repair processes. Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can impact cell signaling pathways by serving as a substrate for enzymes involved in nucleotide metabolism . This can lead to changes in gene expression and alterations in cellular metabolism, providing insights into the regulation of these processes.
Molecular Mechanism
The molecular mechanism of 2’-Deoxyguanosine-[1-13C] Monohydrate involves its incorporation into DNA during replication and repair. The compound is phosphorylated by kinases to form dGTP, which is then used by DNA polymerases to synthesize DNA strands . This incorporation allows for the tracking of DNA synthesis and repair processes at the molecular level. Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can interact with other biomolecules, such as reverse transcriptases, to study the mechanisms of DNA synthesis and repair in various biological systems .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxyguanosine-[1-13C] Monohydrate can change over time due to its stability and degradation. The compound is generally stable under standard storage conditions, but its stability can be affected by factors such as temperature and light exposure . Over time, degradation of the compound can occur, leading to changes in its effectiveness in biochemical assays. Long-term studies have shown that 2’-Deoxyguanosine-[1-13C] Monohydrate can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2’-Deoxyguanosine-[1-13C] Monohydrate can vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and can be effectively incorporated into DNA for tracking purposes . At higher doses, toxic or adverse effects may be observed, including disruptions in nucleotide metabolism and potential toxicity to cells . Threshold effects have been noted, where the compound’s effectiveness in tracking DNA synthesis and repair diminishes at very high doses .
Metabolic Pathways
2’-Deoxyguanosine-[1-13C] Monohydrate is involved in several metabolic pathways, particularly those related to nucleotide metabolism. The compound is phosphorylated by kinases to form dGTP, which is then used in DNA synthesis . It interacts with enzymes such as DNA polymerases and reverse transcriptases, which are essential for the incorporation of the labeled nucleotide into DNA . Additionally, 2’-Deoxyguanosine-[1-13C] Monohydrate can affect metabolic flux and metabolite levels, providing insights into the regulation of nucleotide metabolism .
Transport and Distribution
Within cells and tissues, 2’-Deoxyguanosine-[1-13C] Monohydrate is transported and distributed through various mechanisms. It can be taken up by cells via nucleoside transporters and then phosphorylated to form dGTP . The compound can also interact with binding proteins that facilitate its transport and localization within cells . The distribution of 2’-Deoxyguanosine-[1-13C] Monohydrate within tissues can be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 2’-Deoxyguanosine-[1-13C] Monohydrate is primarily within the nucleus, where it is incorporated into DNA during replication and repair . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its activity and function in tracking DNA synthesis and repair processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyguanosine-[1-13C] Monohydrate typically involves the incorporation of carbon-13 into the guanine base. This can be achieved through chemical synthesis methods that introduce the isotope at the desired position. The process often involves multiple steps, including the protection of functional groups, selective introduction of the isotope, and subsequent deprotection to yield the final product.
Industrial Production Methods: Industrial production of 2’-Deoxyguanosine-[1-13C] Monohydrate may involve large-scale chemical synthesis using automated systems to ensure high purity and yield. The process is optimized to minimize the use of hazardous reagents and to maximize the incorporation of the carbon-13 isotope.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyguanosine-[1-13C] Monohydrate can undergo various chemical reactions, including:
Oxidation: The guanine base can be oxidized to form 8-oxo-2’-deoxyguanosine.
Reduction: Reduction reactions can modify the functional groups on the nucleoside.
Substitution: The nucleoside can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction, but often involve nucleophilic reagents.
Major Products:
Oxidation: 8-oxo-2’-deoxyguanosine
Reduction: Various reduced forms of the nucleoside
Substitution: Substituted nucleosides with different functional groups
Scientific Research Applications
2’-Deoxyguanosine-[1-13C] Monohydrate has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and metabolism of nucleosides.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of nucleoside analogs.
Industry: Applied in the development of diagnostic assays and therapeutic agents.
Comparison with Similar Compounds
- 2’-Deoxyadenosine Monohydrate
- 2’-Deoxycytidine Monohydrate
- 2’-Deoxythymidine Monohydrate
Comparison: 2’-Deoxyguanosine-[1-13C] Monohydrate is unique due to the incorporation of the carbon-13 isotope, which distinguishes it from other nucleosides. This labeling allows for precise tracking and analysis in various scientific studies, making it a valuable tool in research. Other similar compounds, while structurally related, do not offer the same level of specificity and utility in isotope-based studies.
Properties
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-1H-purin-6-one;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4.H2O/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6;/h3-6,16-17H,1-2H2,(H3,11,13,14,18);1H2/t4-,5+,6+;/m0./s1/i6+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCQUCOIRGCEJ-VQKPJIEUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[13C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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